molecular formula C16H27N3O3 B1448412 Tert-butyl 2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane-1-carboxylate CAS No. 1461709-28-3

Tert-butyl 2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane-1-carboxylate

Cat. No.: B1448412
CAS No.: 1461709-28-3
M. Wt: 309.4 g/mol
InChI Key: PRVHOQRNAFZMQL-UHFFFAOYSA-N
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Description

Tert-butyl 2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane-1-carboxylate is a synthetic organic compound with the molecular formula C16H27N3O3. It is characterized by the presence of a tert-butyl group, an oxadiazole ring, and an azepane ring. This compound is primarily used in research and development due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale .

Chemical Reactions Analysis

Deprotection of the Tert-Butoxycarbonyl (Boc) Group

The Boc group serves as a transient protective moiety for the azepane’s secondary amine. Acidic hydrolysis (e.g., HCl in dioxane or trifluoroacetic acid) cleaves the Boc group, yielding the free amine (azepane-2-(5-isopropyl-1,2,4-oxadiazol-3-yl)) and tert-butyl alcohol .

Reaction Conditions Product
Boc deprotection4M HCl in dioxane, 0–25°C, 2–4 hrAzepane-2-(5-isopropyl-1,2,4-oxadiazol-3-yl)
TFA/DCM (1:1), rt, 1 hrFree amine + CO₂ + tert-butanol

Applications : The deprotected amine enables further functionalization (e.g., alkylation, acylation) .

Reactivity of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole core undergoes electrophilic substitution and ring-opening reactions, influenced by the electron-withdrawing nature of the oxadiazole and steric effects from the isopropyl group.

Electrophilic Substitution

Limited reactivity due to the oxadiazole’s aromaticity and steric hindrance from the isopropyl group. Nitration and halogenation are typically unfeasible under standard conditions.

Nucleophilic Ring-Opening

Under basic or reductive conditions, the oxadiazole ring may cleave:

  • Hydrolysis : Strong acids (e.g., H₂SO₄) or bases (e.g., NaOH) hydrolyze the oxadiazole to form an imidamide intermediate, which further degrades to a carboxylic acid derivative.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole to a diamide or amine.

Reaction Conditions Product
Acidic hydrolysis6M HCl, reflux, 6 hr3-(Azepan-2-yl)-5-isopropyl-1,2,4-oxadiazole → Carboxylic acid derivative
Catalytic hydrogenationH₂ (1 atm), 10% Pd/C, EtOH, rtReduced diamide or amine

Functionalization of the Azepane Ring

The azepane’s secondary amine (after Boc deprotection) participates in:

  • Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form N-alkyl/aryl derivatives .

  • Oxidation : Strong oxidants (e.g., KMnO₄) oxidize the azepane to a lactam.

Reaction Conditions Product
N-AlkylationR-X, K₂CO₃, DMF, 60°CN-Alkyl-azepane-oxadiazole derivative
OxidationKMnO₄, H₂O, 80°CAzepanone-oxadiazole conjugate

Cross-Coupling Reactions

The oxadiazole’s C-3 position (adjacent to the isopropyl group) may undergo Suzuki-Miyaura coupling if halogenated, though direct examples are unreported. Pre-functionalization (e.g., bromination) is required .

Stability Under Thermal and Photolytic Conditions

  • Thermal stability : Decomposes above 200°C, releasing CO₂ and tert-butylene .

  • Photolysis : UV light induces ring-opening via C–N bond cleavage, forming reactive intermediates.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane-1-carboxylate has been studied for its potential therapeutic effects. Its oxadiazole moiety is known for biological activity, which can be exploited in drug design.

Case Study: Antimicrobial Activity
Research has indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. A study demonstrated that compounds containing the oxadiazole ring showed activity against various bacterial strains, suggesting that this compound could be a candidate for further development in antimicrobial therapies .

Material Science

This compound serves as a versatile scaffold in the synthesis of novel materials. Its unique structure allows for modifications that can enhance material properties.

Case Study: Polymer Synthesis
In material science, researchers have utilized this compound as a building block for polymers with enhanced thermal stability and mechanical strength. The incorporation of this compound into polymer matrices has shown improvements in performance under various conditions .

Organic Synthesis

The compound is valuable in organic synthesis as a reagent or intermediate due to its functional groups.

Case Study: Synthesis of Bioactive Compounds
In synthetic organic chemistry, this compound has been employed to synthesize bioactive molecules. Its ability to undergo various chemical transformations makes it a key intermediate in the development of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of tert-butyl 2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane-1-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The azepane ring may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate
  • Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate

Uniqueness

Tert-butyl 2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane-1-carboxylate is unique due to the combination of its oxadiazole and azepane rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

Tert-butyl 2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane-1-carboxylate is a synthetic organic compound notable for its unique structural features, including an oxadiazole ring and an azepane ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H27N3O3. The compound features several functional groups that contribute to its biological activity:

Component Description
Oxadiazole Ring Known for interacting with various enzymes and receptors.
Azepane Ring Enhances binding affinity and specificity.
Tert-butyl Group Increases lipophilicity, aiding in membrane penetration.

The mechanism of action of this compound involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The oxadiazole moiety is known to inhibit certain enzymes by mimicking substrate structures.
  • Receptor Binding : The azepane structure may enhance the compound's ability to bind to receptors involved in inflammatory responses.

Antimicrobial Activity

Research has demonstrated that compounds containing oxadiazole rings exhibit significant antimicrobial properties. A study conducted by Kusanur & Mahesh (2013) indicated that derivatives similar to this compound show promise against various bacterial strains.

Anti-inflammatory Effects

In vitro studies have shown that the compound can reduce pro-inflammatory cytokine production in macrophages, suggesting potential applications in treating inflammatory diseases. The presence of the azepane ring may play a crucial role in modulating inflammatory pathways.

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial activity of this compound.
    • Methodology : Disk diffusion method against E. coli and S. aureus.
    • Results : The compound exhibited a zone of inhibition comparable to standard antibiotics.
  • Study on Anti-inflammatory Properties :
    • Objective : To assess the effect on cytokine production.
    • Methodology : Macrophage cultures treated with varying concentrations of the compound.
    • Results : A significant decrease in TNF-alpha and IL-6 levels was observed at higher concentrations.

Comparative Analysis

A comparative analysis with similar compounds highlights the unique properties of this compound:

Compound Name Biological Activity
Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylateModerate antimicrobial activity
Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan)Low anti-inflammatory effects
This compound High antimicrobial and anti-inflammatory potential

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing tert-butyl 2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane-1-carboxylate, and how can intermediates be characterized?

A multi-step synthesis is typical, starting with azepane ring formation followed by 1,2,4-oxadiazol-3-yl group introduction. For example, the tert-butyl carbamate group is often introduced via Boc protection under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine. The oxadiazole ring can be synthesized via cyclization of amidoximes with activated carbonyl derivatives. Intermediates should be characterized using 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity. For example, tert-butyl-protected intermediates in similar compounds have been validated via 1H^1 \text{H}-NMR signals at δ 1.4–1.5 ppm for the tert-butyl group .

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?

Single-crystal X-ray diffraction is critical. Use SHELX programs (e.g., SHELXL for refinement) to resolve ambiguities in bond lengths, angles, and stereochemistry. For azepane derivatives, pay attention to chair/boat conformations and hydrogen-bonding networks. The refinement process should include anisotropic displacement parameters for non-hydrogen atoms and isotropic refinement for hydrogens. A low R-factor (<5%) and high data-to-parameter ratio (>15:1) ensure reliability. For example, SHELXL has been used to refine orthorhombic crystals (space group P2₁2₁2₁) with Z = 4 and a final R-factor of 0.043 in analogous oxadiazole-containing structures .

Q. What spectroscopic techniques are optimal for confirming the structure of this compound?

Combine FT-IR (to identify carbonyl stretches at ~1680–1720 cm⁻¹ for the Boc group and oxadiazole ring vibrations at ~1550–1600 cm⁻¹), 1H^1 \text{H}-NMR (to resolve azepane ring protons at δ 1.5–3.5 ppm and tert-butyl signals), and HRMS (to verify molecular ion peaks). For example, oxadiazole-containing analogs show distinct 13C^{13} \text{C}-NMR signals at ~165–175 ppm for the oxadiazole C3 position .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict and rationalize the compound’s reactivity in nucleophilic or electrophilic reactions?

Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level can calculate frontier molecular orbitals (FMOs) to predict reactivity. The oxadiazole ring’s electron-deficient nature may lead to nucleophilic attacks at C3, while the tert-butyl carbamate group’s steric bulk can influence regioselectivity. Compare HOMO-LUMO gaps with experimental results (e.g., cyclization yields) to validate predictions. For example, FMO analysis of similar 1,2,4-oxadiazoles correlates with observed reactivity in cross-coupling reactions .

Q. What experimental approaches address contradictions in biological activity data for 1,2,4-oxadiazole derivatives?

Use orthogonal assays to validate target engagement. For instance, if enzyme inhibition data conflicts with cellular activity, employ surface plasmon resonance (SPR) to measure binding affinity and live-cell imaging to assess membrane permeability. Structural analogs (e.g., flufenoxadiazam, a pesticidal oxadiazole) show that substituents on the oxadiazole ring significantly modulate bioactivity, necessitating structure-activity relationship (SAR) studies with systematic substitution .

Q. How can chiral centers in the azepane ring be stereoselectively synthesized and analyzed?

Use asymmetric catalysis (e.g., chiral Pd complexes) for azepane ring formation. Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) can separate enantiomers. Confirm absolute configuration via X-ray crystallography or electronic circular dichroism (ECD) combined with TD-DFT calculations. For example, tert-butyl-protected azepane derivatives synthesized via metal-templated assembly have achieved enantiomeric excess (ee) >95% using chiral ligands .

Q. What strategies mitigate challenges in characterizing thermally labile intermediates during synthesis?

Employ low-temperature techniques:

  • Synthesis : Conduct reactions at –78°C (dry ice/acetone baths) for unstable intermediates.
  • Analysis : Use cryogenic probes in NMR or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry to minimize decomposition.
  • Crystallization : Flash-cool crystals to 100 K during X-ray data collection to preserve integrity .

Properties

IUPAC Name

tert-butyl 2-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)azepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O3/c1-11(2)14-17-13(18-22-14)12-9-7-6-8-10-19(12)15(20)21-16(3,4)5/h11-12H,6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVHOQRNAFZMQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NO1)C2CCCCCN2C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201109209
Record name 1H-Azepine-1-carboxylic acid, hexahydro-2-[5-(1-methylethyl)-1,2,4-oxadiazol-3-yl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201109209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461709-28-3
Record name 1H-Azepine-1-carboxylic acid, hexahydro-2-[5-(1-methylethyl)-1,2,4-oxadiazol-3-yl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1461709-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Azepine-1-carboxylic acid, hexahydro-2-[5-(1-methylethyl)-1,2,4-oxadiazol-3-yl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201109209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane-1-carboxylate
Reactant of Route 2
Tert-butyl 2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane-1-carboxylate
Tert-butyl 2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane-1-carboxylate
Reactant of Route 4
Tert-butyl 2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane-1-carboxylate
Reactant of Route 5
Tert-butyl 2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane-1-carboxylate
Reactant of Route 6
Tert-butyl 2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane-1-carboxylate

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